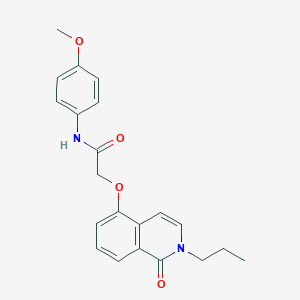![molecular formula C16H16N2OS2 B2803750 N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide CAS No. 2309801-74-7](/img/structure/B2803750.png)
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . They are essential heterocyclic compounds and show a variety of properties and applications . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the nature of the sulfur reagent makes an essential impact on reaction selectivity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor Activity
A study conducted by Ostapiuk et al. (2017) focused on the synthesis of new carboxamides, including derivatives similar to N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide, to investigate their antitumor activity. They found that certain compounds showed significant antitumor effects, highlighting the potential of these derivatives in cancer research. This suggests that similar compounds may be valuable for developing new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial Evaluation
Talupur, Satheesh, and Chandrasekhar (2021) explored the antimicrobial properties of thiophene-carboxamide derivatives, including structures akin to the compound . Their work included synthesis, characterization, and docking studies, which provided insights into the antimicrobial potential of these compounds. While the specific compound might not have been directly studied, the research on similar derivatives indicates a broader interest in thiophene-carboxamides for antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Heterocyclic Synthesis
Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound , demonstrating the chemical versatility and potential applications of such compounds in the creation of various heterocyclic derivatives. This work contributes to the understanding of the synthetic pathways and reactivity of thiophene-based carboxamides, offering a foundation for further exploration in medicinal chemistry and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis and Characterization
Ravinaik et al. (2021) designed and synthesized a series of benzothiazole-2-carboxamide derivatives for anticancer evaluation, indicating the compound's relevance in developing potential EGFR inhibitors. Although the specific compound was not mentioned, this research illustrates the interest in benzothiazole carboxamides as a scaffold for creating bioactive molecules with potential therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases, estrogen receptors, and various enzymes .
Mode of Action
Thiophene derivatives are known to exhibit diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The interaction of the compound with its targets leads to these diverse effects.
Biochemical Pathways
These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile could influence the compound’s bioavailability.
Result of Action
These could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-16(2,12-5-6-20-8-12)9-17-15(19)11-3-4-13-14(7-11)21-10-18-13/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRVXPSLXQMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)




![Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B2803678.png)
![N-(1-cyanocyclopentyl)-3-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2803681.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2803686.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide](/img/structure/B2803688.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2803689.png)